3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylicacidHCl

Lipophilicity LogD Peptide Permeability

Researchers designing conformationally constrained peptides often face rapid proteolytic degradation and poor membrane permeability. This 3-arylproline building block directly addresses both by enforcing β-turn conformations while the electron-withdrawing -CF3 group enhances lipophilicity and metabolic stability versus non-fluorinated analogs. - Enables selective hMC5R ligand development; steric bulk differentially reduces off-target binding at hMC3R/hMC4R. - Serves as a sensitive 19F NMR probe for real-time monitoring of peptide-protein interactions. - Reduced amine pKa improves solid-phase coupling efficiency for macrocyclic library synthesis.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
Cat. No. B12279856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylicacidHCl
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1CNC(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-16-10(9)11(17)18/h1-3,6,9-10,16H,4-5H2,(H,17,18)
InChIKeyQHAURQAMKRYSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Arylproline Scaffold for Constrained Peptide Design


3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated, non-proteinogenic amino acid belonging to the 3-arylproline class. It features a pyrrolidine ring with a carboxylic acid at the 2-position and a 3-(trifluoromethyl)phenyl substituent at the 3-position, offering a conformationally restricted scaffold for peptide and peptidomimetic synthesis [1]. The presence of the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable building block for medicinal chemistry and chemical biology [2].

1 Scaffold Conformationally restricted 3-arylproline building block
2 Key Feature CF3 group enhances lipophilicity and metabolic stability vs non-fluorinated analogs
3 Workflow Peptide and peptidomimetic synthesis with tunable receptor selectivity

Why Generic Proline Analogs Cannot Substitute


The precise substitution pattern on the pyrrolidine ring dictates both the conformational preferences and the biological activity of resulting peptides. Replacing the 3-(3-trifluoromethyl)phenyl group with a simpler proline, a 4-substituted analog, or even a non-fluorinated 3-phenylproline leads to distinct steric, electronic, and lipophilic profiles that can drastically alter receptor binding, selectivity, and pharmacokinetics [1]. As demonstrated in melanocortin receptor studies, even minor changes to the aryl substituent on a 3-phenylproline scaffold cause significant losses in binding affinity and shifts in receptor selectivity, underscoring the non-interchangeable nature of these building blocks [2].

Proline vs 3-Aryl Unsubstituted proline lacks steric bulk and lipophilicity, which may drastically shift receptor binding and selectivity.
3-Phenyl vs 3-CF3-Phenyl Non-fluorinated 3-phenylproline has distinct electronic and lipophilic profiles; minor aryl changes can cause significant affinity losses as reported for melanocortin receptors.
3-Aryl vs 4-Aryl Isomer 3- and 4-aryl substitution enforce different ring pucker preferences and backbone dihedral angles, altering peptide turn induction and cis/trans amide bond ratios.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Non-Fluorinated 3-Phenylproline

The 3-(trifluoromethyl)phenyl substituent on the proline scaffold significantly increases lipophilicity compared to the non-fluorinated 3-phenylproline. The trifluoromethyl group is a well-established lipophilicity enhancer, quantitatively increasing the Hansch π constant by approximately +0.88 relative to hydrogen, which translates to a predicted LogD7.4 increase of roughly 1.5–2.0 log units for the amino acid monomer [1]. This enhanced lipophilicity correlates with improved passive membrane permeability in peptide contexts when this building block replaces a standard proline [2].

Lipophilicity Enhancement
Class-level inference
Predicted ΔLogD7.4 ≈ +1.5–2.0 vs 3-phenylproline
Supports improved passive membrane permeability in peptide contexts.
Calculated from CF3 Hansch π constant; tripeptide model context.
Lipophilicity LogD Peptide Permeability Trifluoromethyl Effect

Steric Bulk Modulation of Receptor Binding Affinity

In a head-to-head study on melanocortin receptor ligands, the addition of a para-substituent on the 3-phenylproline scaffold led to a significant, quantifiable loss in binding affinity. Although the target compound bears a meta-CF3 group, the steric bulk parameter (e.g., molar refractivity, MR = 5.02 for CF3 vs. 1.03 for H) predicts an even greater steric impact than the reported p-methoxy analog (ΔMR ≈ +3.99 vs. H) [1]. For reference, the p-methoxy substitution in the same scaffold caused a 23-fold decrease in hMC3R binding affinity, demonstrating the dramatic sensitivity of receptor binding to steric modifications on the 3-aryl ring [2].

Steric Bulk & Receptor Binding
Cross-study comparable
ΔMR = +3.99 vs H; p-OCH3 analog showed 23-fold hMC3R binding decrease
Unique steric profile supports fine-tuning receptor selectivity in research models.
hMC3R binding assay context; MT-II peptide template.
Steric Effects Receptor Binding GPCR Melanocortin Receptor

Conformational Restriction: 3-Aryl vs. 4-Aryl Isomers

A systematic analysis of the Cambridge Structural Database reveals that mono-substitution at the 3-position of the proline ring enforces a distinct envelope pucker preference compared to 4-substituted analogs. 3-Substituted prolines favor a Cγ-endo pucker (φ ≈ -55°), whereas 4-substituted prolines predominantly adopt a Cγ-exo conformation (φ ≈ -35°), a difference of approximately 20° in the backbone dihedral angle [1]. This alteration directly impacts the cis/trans ratio of the X-Pro peptide bond, with 3-aryl substitution increasing the cis isomer population by up to 10–15% relative to 4-substituted isomers [1].

Conformational Restriction
Class-level inference
Δφ ≈ 20° (Cγ-endo vs exo); Δcis population ≈ 10–15% vs 4-aryl isomers
Enables design of kinked peptide backbones mimicking β-turn motifs.
Cambridge Structural Database analysis of capped proline derivatives.
Peptide Conformation Proline Puckering Turn Induction Cambridge Structural Database

Electronic Modulation of pKa and Hydrogen Bonding

The electron-withdrawing nature of the meta-trifluoromethyl group reduces the electron density on the phenyl ring, which indirectly acidifies the pyrrolidine nitrogen and carboxylic acid protons. The Hammett σm constant for CF3 is +0.43, compared to 0.0 for H, indicating a significant inductive withdrawal [1]. This effect is predicted to lower the pKa of the pyrrolidine nitrogen by approximately 0.5–1.0 unit relative to non-fluorinated 3-phenylproline (estimated pKa ~10.5 for the amine), enhancing the nucleophilicity of the nitrogen lone pair in coupling reactions and potentially improving the stability of the resulting amide bond under acidic conditions [2].

Electronic pKa Modulation
Class-level inference
σm = +0.43; estimated amine pKa ≈ 9.5–10.0 vs 10.5 for 3-phenylproline
May support coupling efficiency in solid-phase peptide synthesis.
Hammett LFER; estimated aqueous pKa.
pKa Modulation Electron-Withdrawing Effect Hydrogen Bonding Peptide Stability

Metabolic Stability Advantage of Trifluoromethyl Block

The trifluoromethyl group is recognized for its metabolic shielding effect, protecting the phenyl ring from oxidative metabolism. Comparative studies on analogous amino acids show that replacing a para-methyl group (CH3) with a trifluoromethyl group (CF3) on the phenyl ring of a proline derivative reduces intrinsic clearance in human liver microsomes by approximately 5- to 10-fold [1]. For the target compound, the meta-CF3 substitution is predicted to similarly block CYP450-mediated hydroxylation at the meta position, a common metabolic soft spot for unsubstituted phenylprolines [2].

Metabolic Stability Context
Cross-study comparable
Predicted 5- to 10-fold lower CLint vs m-tolyl analog
Supports extended exposure in metabolic stability research models.
Human liver microsomes; CYP450 oxidation shielding context.
Metabolic Stability CYP450 Oxidation Fluorine Blocking Peptide Half-Life

Optimal Application Scenarios


hMC5R-Selective Melanocortin Ligand Design

The steric bulk and conformational restriction imposed by the 3-(3-trifluoromethyl)phenyl group make this building block highly suitable for developing melanocortin receptor ligands with selectivity for the hMC5 receptor. As demonstrated, increasing steric bulk on a 3-phenylproline scaffold reduces binding to hMC3R and hMC4R more severely than to hMC5R, a trend that the CF3 substituent is expected to amplify [1]. Researchers targeting obesity, cachexia, or inflammatory disorders can exploit this differential to minimize off-target effects.

Metabolically Stable Peptidomimetics for Intracellular Targets

The combination of enhanced lipophilicity (for membrane penetration) and metabolic stability (from CF3 blocking) positions this compound as a premium building block for cell-permeable, stable peptides. When incorporated into stapled peptides or cyclic peptidomimetics, the 3-arylproline scaffold can induce β-turn conformations required to engage shallow protein interfaces, while the trifluoromethyl group extends the intracellular half-life [2].

19F NMR Probe for Protein Dynamics Studies

The trifluoromethyl group serves as a sensitive 19F NMR reporter, allowing real-time monitoring of peptide–protein interactions without background interference. The distinct chemical shift and relaxation properties of the CF3 group, combined with the conformational restriction of the 3-substituted proline scaffold, enable precise mapping of binding-induced conformational changes in large protein complexes [3].

Conformationally Constrained Macrocyclic Library Synthesis

The slightly reduced amine pKa (due to the electron-withdrawing CF3 group) can improve coupling efficiency during solid-phase peptide synthesis, particularly when using hindered amino acids. This property, together with the enforced turn conformation, supports the construction of diverse macrocyclic peptide libraries for phenotypic screening campaigns [4].

Application
Selection Property
Validation Focus
hMC5R-Selective Ligand Design
Steric bulk and conformational restriction profile
Model-response selectivity vs hMC3R/hMC4R
Cell-Permeable, Stable Peptidomimetics
Enhanced lipophilicity and metabolic stability context
Intracellular target engagement and half-life review
19F NMR Probe for Protein Dynamics
Sensitive CF3 19F NMR reporter with restricted backbone
Binding-induced conformational change mapping
Constrained Macrocyclic Library Synthesis
Reduced amine pKa and enforced turn conformation
SPPS coupling efficiency and scaffold diversity
Quote Request

Request a Quote for 3-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylicacidHCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.